2-(Piperazin-2-yl)acetic acid hydrochloride
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Overview
Description
2-(Piperazin-2-yl)acetic acid hydrochloride is an organic compound with the molecular formula C6H13ClN2O2. It is a derivative of piperazine, a heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications. This compound is known for its versatility in synthetic chemistry and its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-2-yl)acetic acid hydrochloride typically involves the reaction of piperazine with chloroacetic acid under acidic conditions. The reaction is carried out in a solvent such as dichloromethane, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred and cooled to below 5°C, and ethyl sulfonyl chloride is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) and typically takes 4-6 hours at 20°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity. The crude product is purified using rapid silica gel column chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazine compounds. These products have various applications in medicinal chemistry and drug development .
Scientific Research Applications
2-(Piperazin-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Piperazin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure.
Hydroxyzine: An antihistamine and anxiolytic with a piperazine moiety.
Piperazine: The parent compound, widely used in various chemical and pharmaceutical applications.
Uniqueness
2-(Piperazin-2-yl)acetic acid hydrochloride is unique due to its specific functional groups, which allow for diverse chemical reactions and applications. Its versatility in synthetic chemistry and potential therapeutic properties make it a valuable compound in research and industry .
Properties
Molecular Formula |
C6H13ClN2O2 |
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Molecular Weight |
180.63 g/mol |
IUPAC Name |
2-piperazin-2-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c9-6(10)3-5-4-7-1-2-8-5;/h5,7-8H,1-4H2,(H,9,10);1H |
InChI Key |
KSJUTIHGCZLGEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CC(=O)O.Cl |
Origin of Product |
United States |
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